molecular formula C8H16N2O4 B1364172 Pentabamate CAS No. 5667-70-9

Pentabamate

Cat. No. B1364172
CAS RN: 5667-70-9
M. Wt: 204.22 g/mol
InChI Key: XAIVVICFVUFHEP-UHFFFAOYSA-N
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Description

Pentabamate (S-109) is a tranquilizer of the carbamate family . It is also known by its IUPAC name, 3-methylpentane-2,4-diyl dicarbamate .


Molecular Structure Analysis

The molecular formula of this compound is C8H16N2O4 . The molar mass is 204.226 g·mol −1 . The structure includes a carbamate group attached to a 3-methylpentane moiety .


Physical And Chemical Properties Analysis

This compound has a molar mass of 204.226 g·mol −1 . Its molecular formula is C8H16N2O4 .

Scientific Research Applications

1. Carbamate Derivatives in Anticancer Research

Pentabamate, as a carbamate derivative, has been a focus in cancer research. A study by Morgan et al. (2009) investigated carbonate and carbamate derivatives of 4-demethylpenclomedine (DM-PEN), including this compound, for their efficacy against brain tumors. These derivatives showed superior performance against intracranially growing human glioblastoma xenografts compared to DM-PEN, suggesting their potential in clinical development for cancer treatment (Morgan et al., 2009).

2. Synthesis and Characterization of Pentablock Copolymers

Pentablock copolymers have applications in drug delivery and gene therapy. Determan et al. (2005) synthesized a family of pentablock copolymers with temperature and pH-responsive self-assembly, suitable for controlled drug delivery. These polymers can form micelles and a thermoreversible gel phase in aqueous solutions, highlighting their biocompatibility and potential in non-viral gene therapy (Determan et al., 2005).

3. Pentavalent Antimonials in Parasitic Disease Treatment

Pentavalent antimonials, including compounds like this compound, have been extensively used in treating leishmaniasis. Frézard et al. (2009) reviewed the chemistry and biochemistry of pentavalent antimony, emphasizing its role as a prodrug converted to active trivalent antimony. The review also discussed the development of novel formulations to improve the efficacy of antimonial chemotherapy, providing insight into the ongoing research and advancements in this field (Frézard et al., 2009).

4. Local Anesthetic Properties of Carbamate Derivatives

The genotoxicological and pharmacological properties of carbamate derivatives, including this compound, have been studied for their local anesthetic effects. Siekel (1990) investigated the mutagenic activity of this compound and found varying effects on different biological models, indicating the complex interactions of these compounds in biological systems (Siekel, 1990).

5. Pentablock Copolymers in Biointerfaces and Drug Release

Research by Peleshanko et al. (2007) on pentablock copolymers, which may include this compound as a component, demonstrates their unique surface behavior at the air-water interface. These copolymers show reversible thermoresponsive behavior, which is crucial for applications in stimuli-responsive drug release and retention, particularly relevant to neuroscience and biomedical research (Peleshanko et al., 2007).

properties

IUPAC Name

(4-carbamoyloxy-3-methylpentan-2-yl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-4(5(2)13-7(9)11)6(3)14-8(10)12/h4-6H,1-3H3,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIVVICFVUFHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC(=O)N)C(C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863593
Record name 2,4-Pentanediol, 3-methyl-, dicarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5667-70-9
Record name 2,4-Pentanediol, 3-methyl-, 2,4-dicarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5667-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentabamate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005667709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pentanediol, 3-methyl-, dicarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTABAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8871ZB4UGC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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